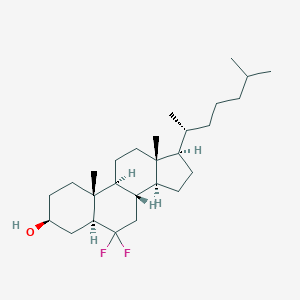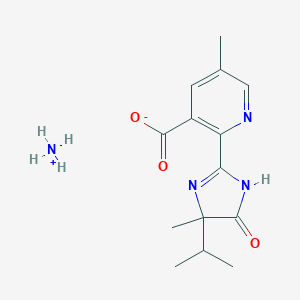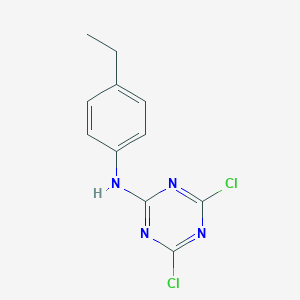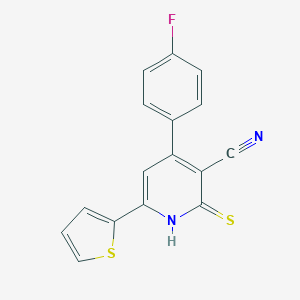![molecular formula C8H15NOS2 B220063 (3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol CAS No. 121702-92-9](/img/structure/B220063.png)
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as DMDO or 3,4-Dimercapto-1-methyl-2-pyrrolidinone and is a chelating agent that can bind to heavy metals and other toxic substances.
作用機序
DMDO acts as a chelating agent by binding to heavy metals and other toxic substances in the body. This binding process forms a stable complex that can be excreted from the body through urine or feces. DMDO is also known to have antioxidant properties that can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
DMDO has been shown to have a range of biochemical and physiological effects. In addition to its chelating and antioxidant properties, DMDO has been shown to have anti-inflammatory and neuroprotective effects. DMDO has also been studied for its potential applications in cancer treatment, as it can inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the primary advantages of DMDO is its ability to bind to heavy metals and other toxic substances, making it a valuable tool in the treatment of heavy metal poisoning. However, DMDO can also bind to essential metals such as zinc and copper, which can lead to deficiencies if used in excess. DMDO can also have toxic effects if used in high doses.
将来の方向性
There are several potential future directions for research on DMDO. One area of interest is the development of new formulations of DMDO that can improve its efficacy and reduce its toxicity. Another area of interest is the study of DMDO's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMDO's antioxidant and neuroprotective properties make it a promising candidate for further research in this area. Finally, there is also potential for the development of new chelating agents based on the structure of DMDO, which could lead to the development of more effective treatments for heavy metal poisoning.
合成法
DMDO can be synthesized through a multi-step process that involves the reaction of 2-pyrrolidinone with thionyl chloride, followed by the addition of sodium sulfide and methyl iodide. This process yields DMDO as a white crystalline solid with a melting point of 104-106°C.
科学的研究の応用
DMDO has been extensively studied for its potential applications in various scientific research areas. One of the primary applications of DMDO is in the treatment of heavy metal poisoning. DMDO can bind to heavy metals such as lead, mercury, and arsenic, and facilitate their excretion from the body.
特性
CAS番号 |
121702-92-9 |
|---|---|
製品名 |
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
分子式 |
C8H15NOS2 |
分子量 |
205.3 g/mol |
IUPAC名 |
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
InChI |
InChI=1S/C8H15NOS2/c1-9-4-2-3-6(9)8-7(10)5-11-12-8/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1 |
InChIキー |
BHJXMJSQJLEOMC-CSMHCCOUSA-N |
異性体SMILES |
CN1CCC[C@@H]1[C@H]2[C@H](CSS2)O |
SMILES |
CN1CCCC1C2C(CSS2)O |
正規SMILES |
CN1CCCC1C2C(CSS2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)

![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)

![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)






![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)
